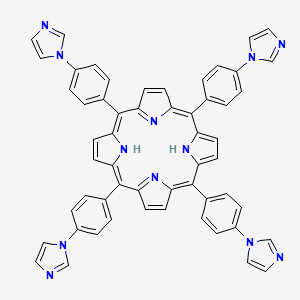

5,10,15,20-Tetrakis(4-(1H-imidazol-1-yl)phenyl)porphyrin

Vue d'ensemble

Description

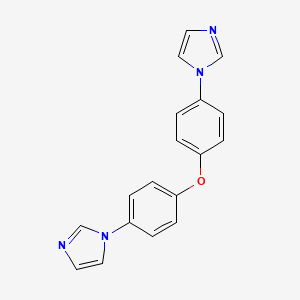

5,10,15,20-Tetrakis(4-(1H-imidazol-1-yl)phenyl)porphyrin is a type of porphyrin compound. Porphyrins are a group of heterocyclic macrocycle organic compounds, composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges (=CH-). This compound has a molecular weight of 879 and a predicted density of 1.37±0.1 g/cm3 .

Synthesis Analysis

The synthesis of this compound is not straightforward and generally involves chemical synthesis . One common method involves the reaction of porphyrin with appropriate functionalizing reagents, such as 1H-imidazole-4-carbaldehyde, under suitable conditions. This causes the imidazole group to replace the hydrogen atoms on the porphyrin ring, forming the desired product .Molecular Structure Analysis

The molecular structure of this compound is complex. It consists of a porphyrin core, which is a large ring-like structure, with four 1H-imidazol-1-ylphenyl groups attached at the 5, 10, 15, and 20 positions of the porphyrin ring .Applications De Recherche Scientifique

Cancer Photodynamic Therapy (PDT)

TIPP derivatives exhibit pH-responsive sensitizing properties advantageous for cancer photodynamic therapy. One study highlighted a specific imidazole-modified porphyrin producing significantly more singlet oxygen at acidic pH (typical of tumor environments) compared to neutral pH, indicating its potential as an efficient sensitizer in PDT (Zhu et al., 2011).

Cytotoxic Activities

Research on various porphyrin derivatives, including TIPP, has explored their cytotoxic activities against cancer cell lines. The studies involve in silico analysis, synthesis, and testing of porphyrin compounds for their interactions with protein targets and their selective growth inhibition activities, demonstrating the compounds' potential in cancer therapy (Kurniawan et al., 2018).

Antioxidant Activity

TIPP and its derivatives have been studied for their oxidative-reductive and antioxidant properties. Their ability to react with free radicals suggests potential applications in mitigating oxidative stress, a factor in various diseases (Tesakova & Parfenyuk, 2017).

Molecular Immobilization

Studies have explored the immobilization of porphyrins, including TIPP, in various matrices. For instance, the immobilization in poly(hydroxymethylsiloxane) allows for the development of composites with specific properties, such as the production of singlet oxygen, which is relevant for applications ranging from catalysis to therapeutic uses (Šabata et al., 2009).

Photophysical and Coordination Properties

Research on TIPP focuses on its photophysical and coordination properties, which are crucial for its application in sensing, photodynamic therapy, and as a component in molecular devices. The synthesis and study of such properties provide insights into how TIPP and its derivatives can be tailored for specific applications (Ivanova et al., 2019).

Mécanisme D'action

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5,10,15,20-Tetrakis(4-(1H-imidazol-1-yl)phenyl)porphyrin. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its targets and may influence its overall biological activity .

Analyse Biochimique

Biochemical Properties

Porphyrins are known to play crucial roles in various biochemical reactions, particularly as the core component of heme groups in hemoglobin and myoglobin, and in cytochromes involved in electron transport during cellular respiration .

Cellular Effects

Porphyrins and their derivatives have been studied for their potential roles in photodynamic therapy for cancer treatment .

Propriétés

IUPAC Name |

5,10,15,20-tetrakis(4-imidazol-1-ylphenyl)-21,23-dihydroporphyrin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H38N12/c1-9-41(65-29-25-57-33-65)10-2-37(1)53-45-17-19-47(61-45)54(38-3-11-42(12-4-38)66-30-26-58-34-66)49-21-23-51(63-49)56(40-7-15-44(16-8-40)68-32-28-60-36-68)52-24-22-50(64-52)55(48-20-18-46(53)62-48)39-5-13-43(14-6-39)67-31-27-59-35-67/h1-36,61,64H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSEHAJSQGBWKME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)N8C=CN=C8)C9=CC=C(C=C9)N1C=CN=C1)C=C4)C1=CC=C(C=C1)N1C=CN=C1)N3)N1C=CN=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H38N12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

879.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

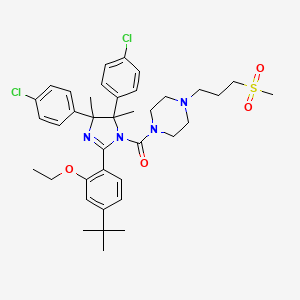

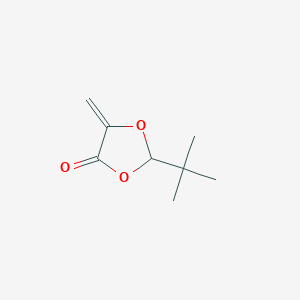

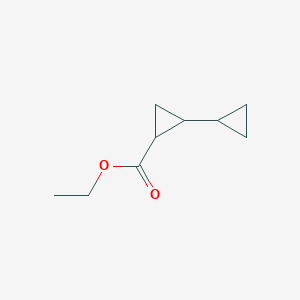

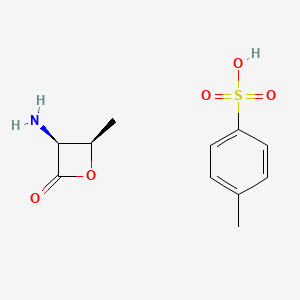

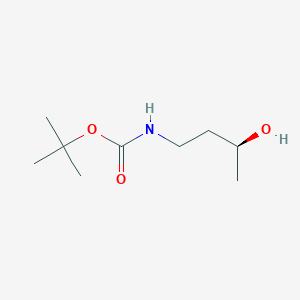

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-, 1,1-dimethylethyl ester](/img/structure/B3321076.png)

![Methyl 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B3321081.png)

![6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B3321120.png)